Structural Differentiation: Unique 16-O-Methyl and 14,15-Didehydro Modifications
16-O-Methyl-14,15-didehydroisovincal is distinguished from the well-known alkaloid vincamine by a unique combination of structural features. Vincamine contains a saturated 14,15-bond and a carbomethoxy group at the 14-position . In contrast, 16-O-Methyl-14,15-didehydroisovincal features a 14,15-double bond and a methoxy group at the 16-position, while lacking the carbomethoxy group [1]. These differences are quantified in the molecular formulas and weights.
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C20H24N2O, MW: 308.42 g/mol |
| Comparator Or Baseline | Vincamine: C21H26N2O3, MW: 354.45 g/mol |
| Quantified Difference | Difference in molecular weight is 46.03 g/mol, and the target lacks the carbomethoxy group (C2H2O2) present in vincamine. |
| Conditions | Standard chemical characterization data from vendor and database sources. |
Why This Matters
For procurement, these structural differences are critical as they define the compound's unique chemical identity and potential for distinct biological interactions compared to more common eburnane alkaloids like vincamine.
- [1] ChemSrc. (2016). 16-O-Methyl-14,15-didehydroisovincanol CAS#: 112237-71-5. ChemSrc. View Source
